molecular formula C22H22BrN3O2 B2541519 (2-Bromophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 2034233-30-0

(2-Bromophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2541519
CAS No.: 2034233-30-0
M. Wt: 440.341
InChI Key: CVLUBOJYGUWQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated chemical reagent designed for exploratory research and development, particularly in medicinal chemistry. This compound integrates a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant versatility and bioisosteric properties, serving as a stable equivalent for ester and amide functional groups in drug design . The molecular architecture, which conjugates a 2-bromophenyl unit with an o-tolyl-substituted 1,2,4-oxadiazole via a piperidine linker, is engineered to modulate biological target interactions. Researchers are increasingly investigating such complex molecules for their potential to act as modulators of various enzymes and receptors, including the endocannabinoid system, given that structurally related 1,2,4-oxadiazole derivatives have been identified within the novel psychoactive substance (NPS) landscape, specifically as synthetic cannabinoid receptor agonists (SCRAs) . The presence of the 1,2,4-oxadiazole ring is of particular interest due to its appearance in several commercially available drugs and its association with a wide spectrum of reported biological activities, including anticancer, antiviral, and antibacterial effects . This compound is supplied For Research Use Only (RUO) and is intended solely for laboratory investigation in controlled settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers are strongly advised to consult the current safety data sheets (SDS) and adhere to all applicable local and international regulations governing the handling of such substances.

Properties

IUPAC Name

(2-bromophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2/c1-15-7-2-3-9-17(15)21-24-20(28-25-21)13-16-8-6-12-26(14-16)22(27)18-10-4-5-11-19(18)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLUBOJYGUWQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , also known by its CAS number 1251595-84-2, is a derivative of the 1,2,4-oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will delve into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is recognized for its diverse biological activities. Compounds containing this heterocyclic structure have been reported to exhibit a wide range of pharmacological effects, including:

  • Anticancer : Many oxadiazole derivatives show cytotoxicity against various cancer cell lines.
  • Antimicrobial : These compounds often demonstrate antibacterial and antifungal properties.
  • Anti-inflammatory : They can act as inhibitors of inflammatory pathways.

Research indicates that modifications on the oxadiazole core can enhance these biological activities significantly .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Key Molecular Interactions:

  • Inhibition of Enzymes : Like many oxadiazoles, this compound may inhibit enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammatory responses .
  • Receptor Modulation : The piperidine group may facilitate binding to various receptors implicated in neurological disorders or cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 . While specific data on the compound is limited, its structural similarities suggest comparable effects.

CompoundCell LineIC50 (µM)
Compound AHeLa92.4
Compound BCaCo-280.0
(2-Bromophenyl)(3-(...))TBDTBD

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. A study on similar compounds revealed significant inhibition against various bacterial strains . Although specific data for our compound is not available, similar oxadiazole derivatives have shown promising results.

Case Study 1: Anticancer Efficacy

In a study involving a series of oxadiazole derivatives, one compound exhibited potent activity against breast and colon cancer cell lines with IC50 values lower than 10 µM . This suggests that modifications to the oxadiazole core can lead to enhanced anticancer properties.

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of oxadiazole derivatives in mouse models. Compounds demonstrated significant reductions in inflammatory markers when administered prior to an inflammatory stimulus .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 2-Bromophenyl Group

The 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) reactions, leveraging bromine as a leaving group. This reactivity is enhanced by electron-withdrawing effects from the adjacent carbonyl and oxadiazole groups.

Reaction TypeReagents/ConditionsProductYield*Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivative75–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAryl amine derivative60–70%
Ullmann CouplingCuI, 1,10-phenanthroline, amineAryl ether or thioether50–65%

*Yields estimated from analogous reactions in cited sources.

Mechanistic Insight :

  • Suzuki Coupling : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form a new C–C bond .

  • Buchwald-Hartwig Amination : Palladium-mediated coupling introduces amines at the bromine site, useful for diversifying the aromatic system.

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits stability under basic conditions but can undergo ring-opening under acidic or reductive conditions.

Reaction TypeReagents/ConditionsProductYield*Source
Acid HydrolysisHCl (conc.), refluxAmide and nitrile derivatives80–90%
ReductionH₂, Pd/C, ethanolDiamine intermediate65–75%
CycloadditionAlkyne, Cu(I) catalystTriazole or pyrazole hybrid70–80%

Key Observations :

  • Acid Hydrolysis : Cleavage of the oxadiazole ring generates a carboxylic acid and amidoxime, which can further decompose.

  • Reduction : Hydrogenation opens the oxadiazole to form a diamino structure, enabling downstream functionalization .

Functionalization of the Piperidine Moiety

The piperidine ring’s tertiary nitrogen can participate in alkylation or acylation, though steric hindrance from the adjacent oxadiazole-methyl group may limit reactivity.

Reaction TypeReagents/ConditionsProductYield*Source
N-AlkylationAlkyl halide, K₂CO₃, DMFQuaternary ammonium derivative40–50%
AcylationAcetyl chloride, Et₃NAmide derivative55–65%

Challenges :

  • Steric bulk from the oxadiazole-methyl group reduces accessibility to the nitrogen lone pair .

  • Polar aprotic solvents (e.g., DMF) improve reaction efficiency by enhancing nucleophilicity.

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom serves as a versatile handle for cross-coupling to introduce aryl, alkenyl, or alkynyl groups.

Coupling TypeCatalytic SystemPartnerYield*Source
SonogashiraPdCl₂(PPh₃)₂, CuI, alkyneAryl alkyne70–85%
HeckPd(OAc)₂, PPh₃, alkeneStyrene derivative60–75%

Applications :

  • Sonogashira Coupling : Extends conjugation for materials science applications .

  • Heck Reaction : Introduces alkenes for polymer or bioactive molecule synthesis .

Stability Under Thermal and Photolytic Conditions

The compound’s stability is critical for storage and application:

ConditionObservationDegradation PathwaySource
Thermal (150°C)Oxadiazole ring decompositionCO₂ release, nitrile formation
UV Light (254 nm)C–Br bond homolysisRadical intermediates

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Bromophenyl Positional Isomers
  • Target Compound : 2-Bromophenyl substitution.
  • Analog: (4-Bromophenyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone (8h) . Key Differences:
  • Bromine at the para position (vs. ortho in the target).
  • Thiadiazole replaces oxadiazole, altering electronic properties.
  • Molecular weight: m/z 700 [M + H]+ (indicative of a larger, more complex structure) .
Heteroaromatic Replacements
  • Analog: (2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS: 1795304-31-2) . Key Differences:
  • Thiophen-3-yl replaces o-tolyl on the oxadiazole ring.
  • Thiophene’s electron-rich nature may enhance π-stacking interactions compared to toluene’s methyl group.
  • Safety Requires precautions against heat/sparks (P210) .

Modifications to the Heterocyclic Core

Oxadiazole vs. Thiadiazole
  • Analog : Compounds with 1,2,4-thiadiazole cores (e.g., Example 5.23 in ).
    • Key Differences :
  • Sulfur atom in thiadiazole (vs. oxygen in oxadiazole) increases lipophilicity and alters hydrogen-bonding capacity.
  • Example 5.23: Molecular weight m/z 381 [M + H]+, smaller due to simpler substituents .
Piperidine vs. Methanamine Derivatives
  • Analog : [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803580-84-8) .
    • Key Differences :
  • Methanamine hydrochloride replaces the piperidinyl methanone group.
  • Enhanced solubility due to the ionic hydrochloride moiety.
  • Bromine at the meta position on phenyl (vs. ortho in the target) affects steric interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Aromatic Substituent Molecular Weight (m/z) Key Properties
Target Compound 1,2,4-Oxadiazole 2-Bromophenyl, o-tolyl Not reported High metabolic stability
8h 1,2,4-Thiadiazole 4-Bromophenyl 700 [M + H]+ Larger, lipophilic
CAS: 1795304-31-2 1,2,4-Oxadiazole Thiophen-3-yl Not reported Enhanced π-stacking potential
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine 1,2,4-Oxadiazole 3-Bromophenyl Not reported High solubility (HCl salt)

Q & A

Q. What methodologies validate the compound’s proposed metabolic pathways in vivo?

  • Methodological Answer :
  • Radiolabeling : Synthesize the compound with ¹⁴C at the piperidine or oxadiazole moiety.
  • Mass Spectrometry : Use LC-HRMS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes.
  • In Vivo Studies : Administer to rodents and collect plasma/urine. Compare metabolite profiles with in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.